molecular formula C20H20N6O B2715172 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide CAS No. 1396686-19-3

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide

Cat. No.: B2715172
CAS No.: 1396686-19-3
M. Wt: 360.421
InChI Key: FXDVGCFXKKZKSI-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key heterocyclic systems: a pyrimidine scaffold and a phenylpiperazine moiety. Piperazine derivatives are extensively investigated for their diverse biological activities and are commonly found in compounds that interact with the central nervous system, particularly as ligands for various neurotransmitter receptors such as dopamine and 5-hydroxytryptamine (serotonin) receptors . This structural feature suggests potential utility in neuropsychiatric disorder research . The presence of the pyridine-3-carboxamide group further enhances the molecule's potential for molecular recognition, as the carboxamide functionality is a common pharmacophore capable of forming key hydrogen bonds with biological targets. Compounds with similar hybrid structures, combining multiple heterocyclic units, are frequently explored as modulators of enzymatic activity or receptor signaling pathways . Researchers may find this compound valuable as a building block in the synthesis of more complex molecules or as a reference standard in high-throughput screening campaigns aimed at discovering new therapeutic agents. As with all compounds of this nature, thorough experimental validation is required to determine its specific mechanism of action and pharmacological profile. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-19(16-5-4-8-21-13-16)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15H,9-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDVGCFXKKZKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyrimidine rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide involves its interaction with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function and memory . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

and describe pyridine-3-carboxamide derivatives with varying substituents and biological activities:

Table 1: Key Structural and Functional Comparisons
Compound Name / Identifier Core Structure Substituents Biological Target/Activity Source
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide Pyridine-3-carboxamide + pyrimidine 4-phenylpiperazine at pyrimidine C2 P2X receptor antagonist
N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide () Pyridine-3-carboxamide + pyrimidine-quinoline hybrid Piperidine, tetrahydrofuran, and cyano groups Unspecified (patented as a novel chemical entity)
2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32, ) Pyridine-3-carboxamide Difluoromethyl and indan substituents Complex II inhibitor (mitochondrial function)
N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide () Pyridine-3-carboxamide + tetrahydropyran Phenylsulfanyl and tetrahydropyran groups P2X antagonist (structural variant)
Key Observations:

Substituent Diversity: The target compound’s 4-phenylpiperazine group distinguishes it from ’s indan-substituted analogs (A.3.32–A.3.39), which prioritize lipophilic indan/difluoromethyl groups for mitochondrial targeting . ’s quinoline-pyrimidine hybrid incorporates a tetrahydrofuran-3-yloxy group, likely influencing solubility and steric interactions .

Biological Targets :

  • The compound’s P2X antagonism contrasts with ’s Complex II inhibitors, highlighting divergent mechanisms (purinergic signaling vs. mitochondrial electron transport chain disruption) .

Structural Modifications and Pharmacokinetics: Replacement of pyrimidine with tetrahydropyran () may alter ring flexibility and bioavailability . Difluoromethyl groups () are known to enhance metabolic stability compared to phenylpiperazine, which may undergo oxidative metabolism .

Functional Implications of Substituents

  • Piperazine vs. Indan Groups : Piperazine moieties are often utilized for receptor binding due to their basic nitrogen atoms, whereas indan groups in ’s compounds likely enhance membrane permeability and target engagement in hydrophobic environments (e.g., mitochondrial membranes) .
  • Heterocyclic Cores: Pyrimidine (target compound) vs. quinoline () cores may influence π-π stacking interactions with biological targets, affecting potency and selectivity .

Biological Activity

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications, particularly as an acetylcholinesterase (AChE) inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

1. Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine and Pyrimidine Rings : These heterocyclic structures contribute to the compound's biological activity.
  • Phenylpiperazine Moiety : This component is crucial for its interaction with biological targets.

Molecular Formula : C₁₉H₁₉N₅O
Molecular Weight : 365.5 g/mol

The primary biological activity of this compound revolves around its role as an acetylcholinesterase inhibitor .

2.1 Target of Action

  • Acetylcholinesterase (AChE) : The compound inhibits AChE, leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.

2.2 Biochemical Pathways

Inhibition of AChE results in:

  • Increased acetylcholine concentration.
  • Enhanced signaling in cholinergic neurons, which is critical for cognitive functions and memory.

3. Pharmacological Effects

Research indicates that this compound has several pharmacological properties relevant to neurodegenerative diseases:

3.1 Neuroprotective Effects

Studies have shown that compounds similar to N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine derivatives exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's disease.

3.2 Cytotoxic Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the phenylpiperazine moiety have shown significant antiproliferative activity against human cancer cell lines, including:

  • Human pancreatic adenocarcinoma (DAN-G)
  • Human lung carcinoma (A-427)

Table 1 summarizes the IC50 values of these compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ADAN-G1.21
Compound BA-4271.66
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridineLCLC-103H0.73

4.1 Synthesis and Evaluation

A study focused on the synthesis of various N-(2-(4-phenylpiperazin-1-y)pyrimidine) derivatives found that modifications to the piperazine ring significantly influenced AChE inhibitory activity .

4.2 Structure–Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that:

  • The presence of electron-donating groups enhances inhibitory potency.

Table 2 presents a summary of structure–activity relationships observed:

SubstituentActivity LevelRemarks
Electron-donating groupsHighIncreased AChE inhibition
Bulky substituentsModerateAltered binding affinity

5. Conclusion

This compound is a promising compound in medicinal chemistry, particularly for its role as an acetylcholinesterase inhibitor with potential applications in treating neurodegenerative diseases and certain cancers. Ongoing research into its mechanisms and modifications will likely yield further insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. How can the purity of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide derivatives be effectively assessed during synthesis?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the standard method. For example, derivatives synthesized in studies achieved purities >98% using reverse-phase C18 columns and gradients of acetonitrile/water with 0.1% trifluoroacetic acid as the mobile phase . Confirmation via ESI-MS and NMR further validates purity.

Q. What are optimal reaction conditions for synthesizing derivatives with modifications at the pyrimidine-5-carboxamide moiety?

  • Methodological Answer: Coupling reactions using TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane at 0°C to room temperature yield target compounds efficiently. For instance, compound 13a (58% yield) was synthesized under these conditions, followed by purification via silica gel column chromatography .

Q. How should researchers resolve discrepancies in 1^1H NMR data for novel analogs?

  • Methodological Answer: Ensure deuterated solvents (e.g., DMSO-d6) are used for consistency. Assign peaks by comparing coupling constants and integration values to structurally similar derivatives (e.g., pyrimidine protons typically resonate at δ 8.80 ppm in DMSO-d6 ). Cross-reference with 13^13C NMR and IR spectroscopy (e.g., C=O stretches at ~1630 cm1^{-1}) to confirm functional groups .

Advanced Research Questions

Q. What computational or experimental approaches are recommended for analyzing π-π stacking interactions in crystallized derivatives?

  • Methodological Answer: X-ray crystallography using SHELXL for refinement (e.g., centroid-centroid distances of 3.794 Å observed between benzene and pyridine rings in related compounds ). Pair with software like Mercury (CCDC) to visualize stacking and hydrogen-bonding networks. For computational studies, DFT calculations (e.g., B3LYP/6-31G*) can model electronic interactions .

Q. How can substituent effects on the phenylpiperazine ring influence biological activity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating groups. For example, nitro groups at the 2-position of the phenyl ring (as in 6l , 6m ) may enhance receptor binding affinity, while morpholine-carbonyl substituents improve solubility . Validate via in vitro assays (e.g., enzyme inhibition).

Q. What strategies mitigate low yields in multi-step syntheses of pyrimidine-5-carboxamide derivatives?

  • Methodological Answer: Optimize reaction stoichiometry (e.g., 1.5 equivalents of TBTU relative to the carboxylic acid ). Use protecting groups (e.g., tert-butyloxycarbonyl) for amine intermediates to prevent side reactions. Monitor intermediates via TLC and employ flash chromatography for purification. Yields can improve from 28% to >60% with iterative optimization .

Q. How should researchers address contradictory data in biological activity across structurally similar analogs?

  • Methodological Answer: Perform dose-response curves and statistical analysis (e.g., IC50_{50} values with 95% confidence intervals). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For example, discrepancies in antimicrobial activity may arise from assay-specific thresholds or off-target effects .

Methodological Tables

Table 1: Key Synthetic Parameters for Selected Derivatives

CompoundYield (%)Purity (HPLC)Key SubstituentsReference
6l 4098.97%4-Acetyl-2-nitro
13a 5898.64%Trifluoromethyl
12c 3895.09%Morpholine-carbonyl

Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesExample (Compound 13a )Reference
1^1H NMRδ 8.82 (pyrimidine H)DMSO-d6, 600 MHz
IR1632 cm1^{-1} (C=O)KBr pellet
ESI-MS[M+H]+^+: 657.2398Calculated: 657.2391

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